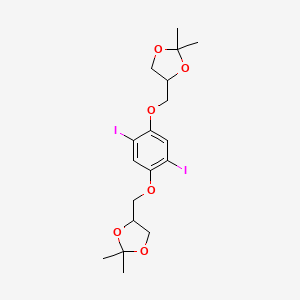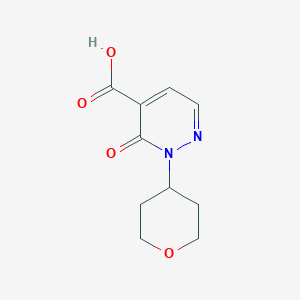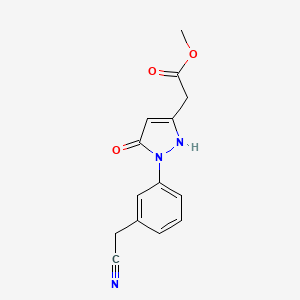
4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound with the molecular formula C18H24I2O6 This compound is characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the primary starting material.
Etherification: The hydroxyl groups of the starting material are reacted with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form the bis(oxy)methylene intermediate.
Cyclization: The intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under acidic conditions to form the final product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The dioxolane groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized phenylene derivatives.
Reduction: Reduced phenylene derivatives.
Hydrolysis: Corresponding diols from the dioxolane groups.
科学研究应用
4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine atoms.
Medicine: Investigated for its potential use in drug delivery systems, where the dioxolane groups can be used to form prodrugs that release active compounds under specific conditions.
Industry: Used in the development of advanced materials, such as polymers with unique electronic properties.
作用机制
The mechanism of action of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) depends on its application:
In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various substitution, oxidation, and reduction reactions.
In Biological Systems: The iodine atoms can be used for radiolabeling, allowing the compound to be tracked in biological systems. The dioxolane groups can undergo hydrolysis, releasing active compounds in a controlled manner.
相似化合物的比较
Similar Compounds
4,4’-(((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with bromine atoms instead of iodine.
4,4’-(((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with chlorine atoms instead of iodine.
4,4’-(((2,5-Difluoro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications requiring radiolabeling or specific electronic properties.
属性
分子式 |
C18H24I2O6 |
|---|---|
分子量 |
590.2 g/mol |
IUPAC 名称 |
4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2,5-diiodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H24I2O6/c1-17(2)23-9-11(25-17)7-21-15-5-14(20)16(6-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3 |
InChI 键 |
AWJRFLZWRVYMFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)



![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)






